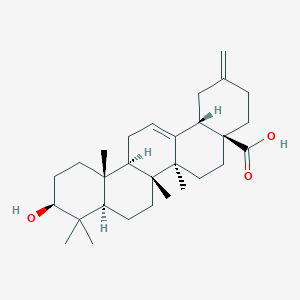

Akebonic Acid

描述

Akebonic acid is a 30-noroleanane triterpenoid saponin primarily isolated from plants in the Lardizabalaceae family, such as Akebia quinata and Stauntonia obovatifoliola, as well as from Salicornia europaea . Its chemical formula is C29H44O3, characterized by a triterpenoid backbone with glycosidic sugar moieties attached . This compound exhibits diverse biological activities, including:

- Anti-HIV-1 protease activity (IC50 = 12.3 µM)

- Antimicrobial effects against Staphylococcus aureus and Candida albicans

- Inhibition of Aβ42-induced fibril formation (relevant to Alzheimer’s disease)

- Moderate cytotoxicity against human cancer cell lines (e.g., HL-60, SK-N-SH) .

Its structural uniqueness lies in the absence of a methyl group at position 30 (a "nor" feature) and specific glycosylation patterns, which influence its solubility and bioactivity .

属性

分子式 |

C29H44O3 |

|---|---|

分子量 |

440.7 g/mol |

IUPAC 名称 |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23-,26-,27+,28+,29-/m0/s1 |

InChI 键 |

XWVVPZWKCNXREE-VSQYQUPVSA-N |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

规范 SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Akebonic Acid vs. Boussingosides A1 and A2

- Boussingoside A1 (16): A 30-noroleanane triterpenoid saponin isolated alongside this compound from S. europaea. It lacks the anti-HIV activity of this compound but demonstrates hypoglycemic effects in mice, reducing blood glucose levels by 35% at 10 mg/kg .

- Boussingoside A2 (17) : Structurally similar to A1 but with an additional hydroxyl group. Its bioactivity remains uncharacterized .

This compound vs. Oleanolic Acid Derivatives

Oleanolic acid (C30H48O3), a common triterpenoid aglycone, differs from this compound by retaining the C-30 methyl group. Its derivatives, such as betavulgarosides (from beetroot), exhibit anti-inflammatory and anti-obesity effects via PPARγ activation, contrasting with this compound’s anti-HIV profile .

Paeonenoides A–C

These 24,30-dinortriterpenoids from Paeonia veitchii share a structural resemblance to this compound but feature additional ring modifications. Paeonenoides A and B lack the C-24 methyl group, while paeonenoides C retains it. Their bioactivities are under investigation but are hypothesized to include anti-inflammatory properties .

Functional Analogues

Compound 18 (3-O-[β-D-glucuronopyranosyl-6′-O-methyl ester]-30-norolean-12,20(29)-dien-28-O-[β-D-glucopyranosyl] ester)

Isolated from S. europaea, this compound shares this compound’s 30-noroleanane skeleton but has a glucuronopyranosyl-methyl ester group. It shows strong cytotoxicity against SK-N-SH and HL60 cells (IC50 = 8.2 µM) and inhibits Colletotrichum gloeosporioides .

Hederagenin and Gypsogenin Derivatives

Hederagenin-based saponins (e.g., araliasaponin II ) and gypsogenin derivatives from Stauntonia hexaphylla exhibit anti-tumor and anti-viral activities. Unlike this compound, hederagenin derivatives often target lipid metabolism pathways .

Key Structural and Functional Differences

| Feature | This compound | Similar Compounds |

|---|---|---|

| Skeleton | 30-noroleanane | Oleanane (e.g., oleanolic acid), dinor (e.g., paeonenoides) |

| Glycosylation | Glucopyranosyl ester | Varied (e.g., glucuronopyranosyl in compound 18) |

| Bioactivity Focus | Anti-HIV, neuroprotection | Hypoglycemic (boussingosides), anti-inflammatory (oleanolic acid derivatives) |

常见问题

Q. How can researchers design experiments to address conflicting reports on Akebonic Acid’s enzymatic inhibition mechanisms?

- Methodological Answer: Employ a multi-arm study comparing this compound’s activity across varying pH levels, cofactors, and enzyme isoforms. Use dose-response curves (log[inhibitor] vs. normalized activity) to calculate IC50 values. Statistical models (e.g., ANOVA with post-hoc Tukey tests) should account for inter-lab variability. Include negative controls (e.g., solvent-only) and validate findings with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What strategies resolve contradictions in this compound’s bioactivity data between in vitro and in vivo models?

- Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution discrepancies. Meta-analysis of existing datasets should stratify results by model organism, dosage, and exposure duration. Transparently report confounding factors (e.g., metabolic degradation pathways) and use sensitivity analysis to identify critical variables .

Q. How should researchers optimize chromatographic conditions for isolating this compound from complex biological matrices?

- Methodological Answer: Perform factorial design experiments to evaluate mobile phase composition (e.g., acetonitrile/water ratios), column temperature, and flow rate. Resolution (R) and peak symmetry metrics must be tabulated. Validate methods using spike-and-recovery tests in relevant matrices (e.g., plasma or plant extracts) and report limits of detection/quantification (LOD/LOQ) .

Q. What computational approaches validate this compound’s predicted molecular docking interactions with target proteins?

- Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to assess binding affinities. Cross-validate docking poses (AutoDock Vina) with experimental mutagenesis data. Report root-mean-square deviation (RMSD) values and energy minimization protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。